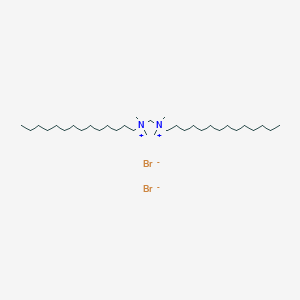![molecular formula C10H8BrNO2S B14121336 1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H10BrNO2S It is a derivative of pyrrolidine-2,5-dione, where a bromophenylsulfanyl group is attached to the nitrogen atom of the pyrrolidine ring
Métodos De Preparación
The synthesis of 1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione typically involves the reaction of 4-bromothiophenol with maleimide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The specific pathways and molecular targets depend on the context of its application .
Comparación Con Compuestos Similares
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: This compound has a methyl group instead of a bromine atom, which affects its reactivity and biological activity.
1-[(4-Chlorophenyl)sulfanyl]pyrrolidine-2,5-dione: The presence of a chlorine atom instead of bromine alters the compound’s electronic properties and its interactions with biological targets.
1-[(4-Fluorophenyl)sulfanyl]pyrrolidine-2,5-dione:
Propiedades
Fórmula molecular |
C10H8BrNO2S |
|---|---|
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO2S/c11-7-1-3-8(4-2-7)15-12-9(13)5-6-10(12)14/h1-4H,5-6H2 |
Clave InChI |
XAOLWCNHXBVLDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)SC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


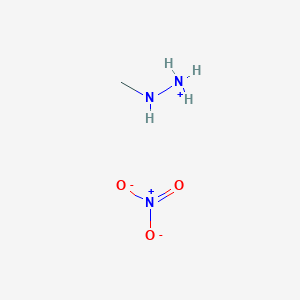
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121278.png)
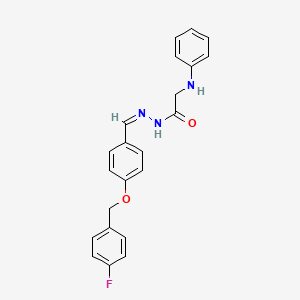
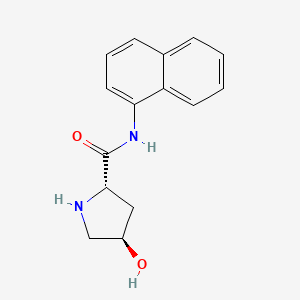
![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14121311.png)
![N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide](/img/structure/B14121317.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
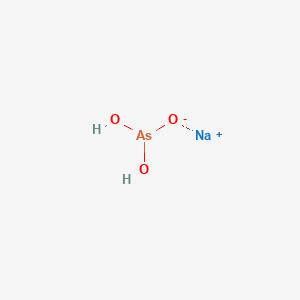
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
